Dibenzyl 4,4'-bipiperidine-1,1'-dicarboxylate
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Overview
Description
Dibenzyl 4,4’-bipiperidine-1,1’-dicarboxylate is an organic compound with the molecular formula C26H32N2O4 It is a derivative of bipiperidine, characterized by the presence of two benzyl groups and two carboxylate groups attached to the bipiperidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dibenzyl 4,4’-bipiperidine-1,1’-dicarboxylate typically involves the reaction of bipiperidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using column chromatography.
Industrial Production Methods: On an industrial scale, the production of Dibenzyl 4,4’-bipiperidine-1,1’-dicarboxylate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce production costs.
Types of Reactions:
Oxidation: Dibenzyl 4,4’-bipiperidine-1,1’-dicarboxylate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl groups, where nucleophiles such as hydroxide ions can replace the benzyl groups to form hydroxyl derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Hydroxyl derivatives.
Scientific Research Applications
Dibenzyl 4,4’-bipiperidine-1,1’-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dibenzyl 4,4’-bipiperidine-1,1’-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Dibenzyl 4,4’-bipyridine-1,1’-dicarboxylate: Similar structure but with a bipyridine core.
Dibenzyl 4,4’-bipyrimidine-1,1’-dicarboxylate: Contains a bipyrimidine core instead of bipiperidine.
Uniqueness: Dibenzyl 4,4’-bipiperidine-1,1’-dicarboxylate is unique due to its bipiperidine core, which imparts distinct chemical and biological properties compared to its bipyridine and bipyrimidine analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
benzyl 4-(1-phenylmethoxycarbonylpiperidin-4-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O4/c29-25(31-19-21-7-3-1-4-8-21)27-15-11-23(12-16-27)24-13-17-28(18-14-24)26(30)32-20-22-9-5-2-6-10-22/h1-10,23-24H,11-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYFSXSVGRNODQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2CCN(CC2)C(=O)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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